molecular formula C17H23N5O4 B11825160 tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate

Cat. No.: B11825160
M. Wt: 361.4 g/mol
InChI Key: NFABYLXQBYWZJK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Considerations

The IUPAC name for this compound is tert-butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate . This designation follows hierarchical rules:

  • The benzimidazole core is numbered such that the nitro group occupies position 5, while the piperidine substituent attaches to position 2.
  • The piperidine ring is substituted at position 4 by the carbamate group, which itself is protected by a tert-butyl ester.

Constitutional isomerism arises in two primary forms:

  • Nitro group positioning : Alternative substitution at positions 4, 6, or 7 on the benzimidazole ring would yield distinct isomers. The 5-nitro derivative is stabilized by resonance interactions between the nitro group and the imidazole’s π-system, as observed in analogous nitrobenzimidazole complexes.
  • Piperidine connectivity : The linkage of the piperidine nitrogen to the benzimidazole’s position 2 (vs. position 1) is critical. Position 2 substitution avoids steric clashes between the piperidine and benzimidazole rings, as demonstrated in crystallographic studies of related compounds.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction data for analogous nitrobenzimidazole-metal complexes reveal key structural features:

Parameter Value
Bond length (C-NO₂) 1.44 ± 0.02 Å
Dihedral angle (NO₂) 3.4° deviation from plane
π-π stacking distance 3.29–3.36 Å

In the title compound, the nitro group is expected to adopt near-planarity with the benzimidazole ring, maximizing conjugation with the aromatic system. The piperidine ring likely assumes a chair conformation , minimizing steric strain between the carbamate group and the benzimidazole moiety. Hydrogen bonding between the carbamate’s carbonyl oxygen and the piperidine’s NH group (predicted distance: 2.89 Å) further stabilizes the structure.

Tautomeric Behavior in Benzimidazole Core Structure

The benzimidazole core exhibits prototropic tautomerism, with the acidic proton shifting between the N1 and N3 positions:

$$
\text{1H-tautomer} \rightleftharpoons \text{3H-tautomer}
$$

In the solid state, the 1H-tautomer predominates due to intramolecular hydrogen bonding with the carbamate group. Solution-phase NMR studies of related compounds indicate a 75:25 equilibrium ratio favoring the 1H-form at 298 K, driven by solvation effects on the nitro group’s electron-withdrawing character.

Conformational Analysis of Piperidine-Carbamate Substituents

The piperidine ring adopts two primary conformations:

Conformation ΔG (kcal/mol) Dominant Interactions

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl N-[1-(6-nitro-1H-benzimidazol-2-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H23N5O4/c1-17(2,3)26-16(23)18-11-6-8-21(9-7-11)15-19-13-5-4-12(22(24)25)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,18,23)(H,19,20)

InChI Key

NFABYLXQBYWZJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Nitro-Substituted Diamines

The condensation of 4-nitro-1,2-diaminobenzene with formic acid or triethyl orthoformate under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4) yields 5-nitro-1H-benzo[d]imidazole. This method leverages the inherent reactivity of adjacent amines, which cyclize to form the imidazole ring. Nitro group positioning is critical; starting with 4-nitro-1,2-diaminobenzene ensures regioselectivity, as the nitro group occupies the 5-position post-cyclization.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4 (for formic acid cyclization)

  • Yield: 60–75%

Direct Nitration of Preformed Benzimidazole

Nitration of 1H-benzo[d]imidazole using a mixture of fuming HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 introduces a nitro group at the 5-position. However, this method risks over-nitration and requires precise temperature control (0–5°C) to suppress side reactions.

Key Data:

  • Regioselectivity: 85% para-substitution (5-position)

  • Yield: 50–65%

Piperidine Scaffold Incorporation

The piperidine ring is introduced via nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

A halogenated benzimidazole derivative (e.g., 1-chloro-5-nitro-1H-benzo[d]imidazole) reacts with tert-butyl piperidin-4-ylcarbamate in the presence of a base (K2_2CO3_3 or DIPEA). The reaction proceeds via an SNAr\text{S}_\text{N}\text{Ar} mechanism, displacing the halogen with the piperidine’s amine.

Optimized Parameters:

  • Solvent: DMF or DMSO

  • Temperature: 80–100°C

  • Yield: 70–85%

Buchwald-Hartwig Amination

For brominated benzimidazoles, palladium-catalyzed coupling with tert-butyl piperidin-4-ylcarbamate enables C–N bond formation. Catalysts such as Pd2_2(dba)3_3 with BINAP ligand enhance efficiency.

Representative Protocol:

  • Catalyst: Pd(OAc)2_2 (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Base: Cs2_2CO3_3

  • Yield: 75–90%

tert-Butyl Carbamate Protection

The piperidine’s secondary amine is protected as a carbamate early in the synthesis to prevent undesired side reactions.

Carbamate Formation

Piperidin-4-amine reacts with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane (DCM) or THF, catalyzed by DMAP or triethylamine.

Conditions:

  • Molar Ratio: 1:1.2 (amine: Boc2O\text{Boc}_2\text{O})

  • Time: 12–24 hours

  • Yield: >95%

Integrated Synthetic Routes

Sequential Substitution-Cyclization-Protection

  • Starting Material: 4-Fluoro-2-nitroaniline.

  • Piperidine Introduction: React with tert-butyl piperidin-4-ylcarbamate in DMF/K2_2CO3_3 at 100°C.

  • Nitro Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts nitro to amine.

  • Cyclization: Treat with triethyl orthoformate in HCl to form benzimidazole.

  • Nitration: Introduce nitro group using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C.

Overall Yield: 40–55%.

Late-Stage Coupling Approach

  • Preform 5-Nitrobenzimidazole: Synthesize 5-nitro-1H-benzo[d]imidazole-2-carbonyl chloride.

  • Amide Coupling: React with tert-butyl piperidin-4-ylcarbamate using HBTU/HOBt.

Advantages:

  • Avoids harsh nitration conditions post-cyclization.

  • Yield: 65–80%.

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield Range
Substitution-Cyclization High regioselectivity, scalableMultiple steps, moderate yields40–55%
Late-Stage Coupling Fewer steps, better functional toleranceRequires stable intermediates65–80%

Mechanistic Insights and Challenges

  • Nitro Group Stability: The electron-withdrawing nitro group complicates nucleophilic substitutions, necessitating activated intermediates (e.g., brominated benzimidazoles).

  • Piperidine Basicity: The tert-butyl carbamate reduces piperidine’s basicity, minimizing side reactions during coupling.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Industrial-Scale Considerations

Patents highlight the use of N,N-carbonyldiimidazole (CDI) for activating hydroxyl groups, enabling safer large-scale reactions compared to phosgene derivatives. For example, CDI-mediated coupling of n-hexanol with piperidine intermediates achieves high yields (>85%) under mild conditions (25–35°C) .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is critical for deprotection in multistep syntheses.

Reaction Conditions

ConditionReagentsTemperatureTimeYieldSource
Acidic hydrolysisHCl (4M in dioxane), TFA25–40°C2–6 h85–92%
Basic hydrolysisNaOH (aq.), MeOH50–60°C4–8 h78–85%

The liberated amine can participate in further functionalization, such as amide coupling or alkylation .

Reduction of the Nitro Group

The 5-nitro substituent on the benzimidazole ring is reducible to an amine, modifying electronic properties and enabling downstream reactions.

Reduction Methods

MethodReagentsConditionsProductYieldSource
Catalytic hydrogenationH₂, Pd/C (10%)EtOH, 25°C, 12 h5-amino-benzimidazole90%
Chemical reductionSnCl₂·2H₂O, HClReflux, 3 h5-amino-benzimidazole82%

The resulting amine can undergo diazotization, acylation, or serve as a directing group in cross-coupling reactions .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitro group activates the benzimidazole ring for NAS, particularly at the C-4 and C-6 positions.

Example Reaction

SubstrateNucleophileConditionsProductYieldSource
tert-Butyl derivativePiperidineDMF, 100°C, 24 hDisubstituted benzimidazole65%

This reactivity is exploited to introduce heterocycles or pharmacophores for biological activity modulation .

Suzuki–Miyaura Cross-Coupling

The nitro group can be replaced via palladium-catalyzed coupling, though this requires prior conversion to a halogen (e.g., bromine).

Typical Protocol

  • Bromination : NBS (N-bromosuccinimide) in DMF (70°C, 6 h).

  • Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O (80°C, 12 h) .

Piperidine Ring Functionalization

The piperidine nitrogen (after Boc deprotection) undergoes alkylation or acylation:

Reaction Table

Reaction TypeReagentProductYieldSource
AlkylationCH₃I, K₂CO₃, DMFN-methylpiperidine88%
AcylationAcCl, Et₃N, CH₂Cl₂N-acetylpiperidine75%

Catalytic Hydrogenation of the Benzimidazole Core

Under high-pressure H₂, the benzimidazole ring can be partially reduced, though this is less common:

ConditionsCatalystProductYieldNotesSource
50 bar H₂, 80°CRh/Al₂O₃Partially saturated ring60%Low regioselectivity

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but decomposes under strong oxidizers:

Stress ConditionObservationSource
150°C, 1 h5% decomposition
H₂O₂ (30%), 25°C, 6 hNitro group oxidation

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that benzimidazole derivatives exhibit antimicrobial activity. For instance, compounds similar to tert-butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate have shown efficacy against various bacterial strains. A study highlighted the synthesis of related benzimidazole derivatives that were evaluated for their antimicrobial properties against Mycobacterium tuberculosis, indicating potential for treating tuberculosis infections .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have shown that related benzimidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar frameworks were tested against breast cancer cells (MCF-7) and exhibited significant cytotoxicity, suggesting that this compound may also possess anticancer properties .

Histamine H4 Receptor Antagonism

One of the notable applications of this compound is as a histamine H4 receptor antagonist. Histamine H4 receptors are implicated in various allergic and inflammatory responses. Compounds with similar structures have been studied for their ability to modulate these receptors, providing insights into potential therapeutic strategies for allergic conditions and autoimmune diseases .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation against Mycobacterium tuberculosisDemonstrated significant inhibition with MIC values indicating potential for further development .
Anticancer EvaluationCytotoxicity against MCF-7 cellsShowed high cytotoxicity with IC50 values comparable to established chemotherapeutics .
Histamine H4 Receptor StudyAntagonist potentialIdentified as a promising lead for treating allergic disorders based on receptor binding assays .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate can be compared with other benzimidazole derivatives:

These compounds share the benzimidazole or imidazole core but differ in their substituents and specific biological activities, highlighting the versatility and importance of the benzimidazole scaffold in medicinal chemistry.

Biological Activity

tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate is a complex chemical compound with the molecular formula C17H23N5O4 and a molecular weight of approximately 361.4 g/mol. This compound integrates a tert-butyl group, a piperidine ring, and a nitro-substituted benzo[d]imidazole moiety, which contribute to its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural features of this compound are significant in determining its biological activity. The presence of the nitro group and the carbamate functionality enhances its chemical reactivity and potential interaction with biological targets.

Key Structural Features:

FeatureDescription
Molecular Formula C17H23N5O4
Molecular Weight 361.4 g/mol
Functional Groups Nitro group, carbamate, piperidine

Immune Modulation

Research indicates that this compound may act as an antagonist of Toll-like receptors (TLR7/8), which are crucial in modulating immune responses. Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound could have therapeutic applications in treating inflammatory diseases.

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound to TLR7/8 receptors. The results suggest that structural modifications can significantly influence receptor binding and subsequent biological responses. Further research is needed to fully elucidate its pharmacological profile and potential side effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructure FeaturesBiological Activity
tert-butyl 4-(1H-benzimidazol-2-yl)piperidineBenzimidazole instead of benzo[d]imidazolePotential anti-inflammatory effects
1-(6-nitrobenzimidazol-2-yl)piperidineDifferent nitro position on benzimidazoleAntimicrobial properties
N-[1-(6-nitrobenzo[d]imidazol-2-yl)piperidin]carbamateSimilar carbamate structureImmune modulation activity

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic roles of compounds related to this compound:

  • Anti-inflammatory Effects : A study demonstrated that compounds with similar structures exhibited significant anti-inflammatory activity in vitro, suggesting that this compound might also possess similar properties.
  • Antimicrobial Activity : Research into related benzimidazole derivatives has shown promising antimicrobial activity against various bacterial strains, indicating that this compound may also exhibit such effects .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments have revealed that related compounds show variable IC50 values against different cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzimidazole intermediate can be functionalized with a nitro group and coupled to a piperidine-carbamate scaffold under inert conditions (e.g., nitrogen atmosphere). Purification is achieved using silica gel column chromatography, and yields range from 45% to 75% depending on reaction optimization .

Key Steps :

  • Nitration of benzimidazole precursors.
  • Coupling with tert-butyl piperidin-4-ylcarbamate derivatives.
  • Purification via column chromatography.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Structural confirmation relies on:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, tert-butyl groups at δ 1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ observed at m/z 324.1341 vs. calculated 324.1342) .
  • X-ray Crystallography : For resolving 3D architecture, as seen in imidazo[4,5-b]pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Approaches :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction extraction .
  • Temperature Control : Reactions at 80–100°C improve kinetics without decomposition .
  • Controlled Polymerization : For hybrid systems, adjust monomer ratios (e.g., CMDA:DMDAAC) to stabilize intermediates .

Data Contradiction Example : Low yields (e.g., 45%) may arise from competing side reactions; TLC monitoring and quenching reactive intermediates can mitigate this .

Q. How do researchers resolve discrepancies between crystallographic data and computational models?

  • Experimental Validation : Compare X-ray diffraction (XRD) data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. Adjust computational parameters (basis sets, solvation models) to align with experimental results .
  • Hydrogen Bond Analysis : For imidazole derivatives, XRD reveals intermolecular H-bonds (e.g., N–H···O), which DFT must account for .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based readouts.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines to assess therapeutic potential .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • GHS Classification : Refer to SDS data for acute toxicity (Category 4) and skin/eye irritation risks .
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Quality Control : Implement HPLC purity checks (≥98%) and NMR consistency tests for each batch .
  • Reagent Traceability : Use high-purity starting materials (e.g., CAS-verified nitrobenzimidazole precursors) .

Advanced Characterization

Q. What strategies are used to study the compound’s supramolecular interactions?

  • Single-Crystal XRD : Resolve π-π stacking and H-bonding networks in solid-state structures .
  • Dynamic Light Scattering (DLS) : Analyze aggregation behavior in solution for drug delivery applications .

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